molecular formula C22H23ClF3N5O B8069682 (3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluorobenzo[b][1,4]benzodiazepin-6-yl]amino]-N,N-dimethylpyrrolidine-1-carboxamide

(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluorobenzo[b][1,4]benzodiazepin-6-yl]amino]-N,N-dimethylpyrrolidine-1-carboxamide

Cat. No.: B8069682
M. Wt: 465.9 g/mol
InChI Key: RVHZFZVJXGIAJF-HNNXBMFYSA-N
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Description

The compound identified as “(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluorobenzo[b][1,4]benzodiazepin-6-yl]amino]-N,N-dimethylpyrrolidine-1-carboxamide” is a chemical entity with specific properties and applications. It is essential to understand its structure, synthesis, and reactions to appreciate its significance in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluorobenzo[b][1,4]benzodiazepin-6-yl]amino]-N,N-dimethylpyrrolidine-1-carboxamide involves specific synthetic routes and reaction conditions. One common method includes reacting an epoxy resin with an aldehyde containing reactive hydrogen to obtain an aldehyde group-containing epoxy derivative. This derivative is then reacted with a primary amine under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluorobenzo[b][1,4]benzodiazepin-6-yl]amino]-N,N-dimethylpyrrolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also be reduced using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the substituent being introduced but typically involve catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluorobenzo[b][1,4]benzodiazepin-6-yl]amino]-N,N-dimethylpyrrolidine-1-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which (3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluorobenzo[b][1,4]benzodiazepin-6-yl]amino]-N,N-dimethylpyrrolidine-1-carboxamide exerts its effects involves specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity and leading to various biological outcomes. The exact pathways depend on the context in which the compound is used, such as in biochemical assays or therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • Aspirin (CID 2244)
  • Salicylsalicylic acid (CID 5161)
  • Indomethacin (CID 3715)
  • Sulindac (CID 1548887)

Uniqueness

(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluorobenzo[b][1,4]benzodiazepin-6-yl]amino]-N,N-dimethylpyrrolidine-1-carboxamide is unique in its specific structure and reactivity, which distinguishes it from other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

IUPAC Name

(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluorobenzo[b][1,4]benzodiazepin-6-yl]amino]-N,N-dimethylpyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClF3N5O/c1-29(2)22(32)30-8-7-15(11-30)27-21-16-9-13(23)3-5-18(16)31(12-20(25)26)19-6-4-14(24)10-17(19)28-21/h3-6,9-10,15,20H,7-8,11-12H2,1-2H3,(H,27,28)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHZFZVJXGIAJF-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(C1)NC2=NC3=C(C=CC(=C3)F)N(C4=C2C=C(C=C4)Cl)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)N1CC[C@@H](C1)NC2=NC3=C(C=CC(=C3)F)N(C4=C2C=C(C=C4)Cl)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClF3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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